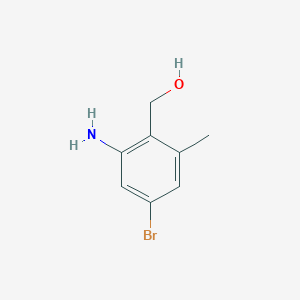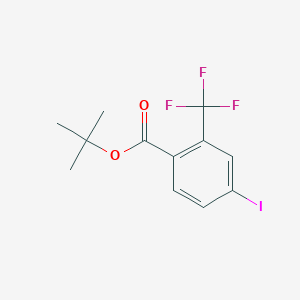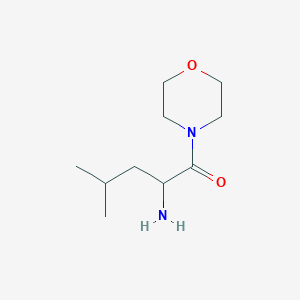
1-Pentanone, 2-amino-4-methyl-1-(4-morpholinyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-AMINO-4-METHYL-1-(MORPHOLIN-4-YL)PENTAN-1-ONE is a chemical compound with a complex structure that includes an amino group, a methyl group, and a morpholine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-AMINO-4-METHYL-1-(MORPHOLIN-4-YL)PENTAN-1-ONE typically involves multi-step organic reactions. One common method includes the reaction of 4-methylpentan-1-one with morpholine under specific conditions to introduce the morpholine ring. The amino group is then introduced through subsequent reactions involving amination reagents.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and controlled reaction environments to facilitate the desired chemical transformations efficiently.
Chemical Reactions Analysis
Types of Reactions
2-AMINO-4-METHYL-1-(MORPHOLIN-4-YL)PENTAN-1-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The amino and morpholine groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Like sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Including halogens and other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
2-AMINO-4-METHYL-1-(MORPHOLIN-4-YL)PENTAN-1-ONE has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Employed in the study of biochemical pathways and interactions.
Medicine: Investigated for potential therapeutic properties and drug development.
Industry: Utilized in the production of specialized chemicals and materials.
Mechanism of Action
The mechanism of action of 2-AMINO-4-METHYL-1-(MORPHOLIN-4-YL)PENTAN-1-ONE involves its interaction with specific molecular targets. The amino and morpholine groups can interact with enzymes and receptors, influencing various biochemical pathways. These interactions can modulate cellular functions and have potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(DIMETHYLAMINO)-2-[(4-METHYLPHENYL)METHYL]-1-[4-(MORPHOLIN-4-YL)PHENYL]BUTAN-1-ONE
- 4-(2-AMINOETHYL)MORPHOLINE
Uniqueness
2-AMINO-4-METHYL-1-(MORPHOLIN-4-YL)PENTAN-1-ONE is unique due to its specific structural arrangement, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for targeted applications in research and industry.
Properties
CAS No. |
56414-98-3 |
|---|---|
Molecular Formula |
C10H20N2O2 |
Molecular Weight |
200.28 g/mol |
IUPAC Name |
2-amino-4-methyl-1-morpholin-4-ylpentan-1-one |
InChI |
InChI=1S/C10H20N2O2/c1-8(2)7-9(11)10(13)12-3-5-14-6-4-12/h8-9H,3-7,11H2,1-2H3 |
InChI Key |
FTZZVVNECJDBDD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(C(=O)N1CCOCC1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


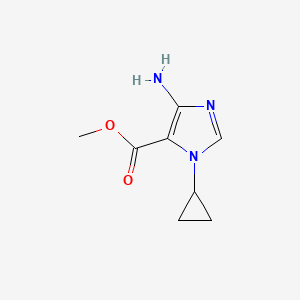
![2-([1,1'-Biphenyl]-3-yl)-3-chloroquinoxaline](/img/structure/B13649466.png)
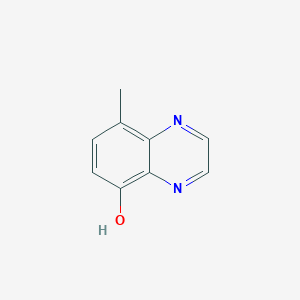
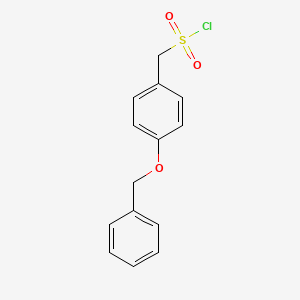
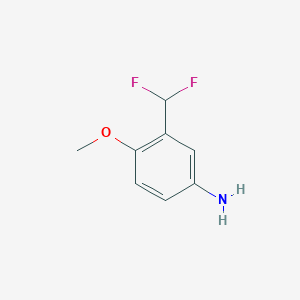
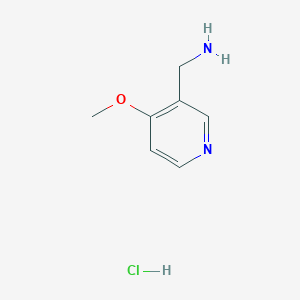

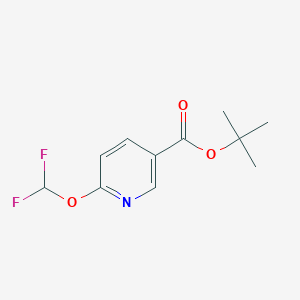
![{9-Cyclopropyl-9-azabicyclo[3.3.1]nonan-3-yl}methanol](/img/structure/B13649513.png)
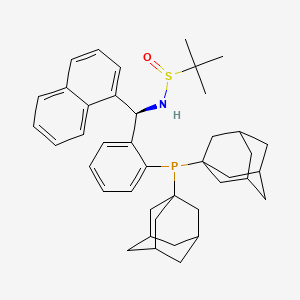
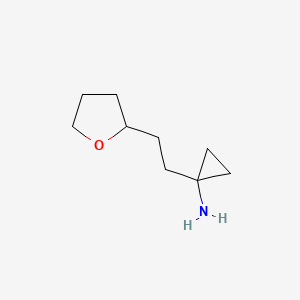
![6-(Trifluoromethyl)pyrido[3,2-d]pyrimidine](/img/structure/B13649526.png)
